4-[(6-Methylpyridin-3-yl)methyl]morpholine
Overview
Description
4-[(6-Methylpyridin-3-yl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 6-methyl-pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methylpyridin-3-yl)methyl]morpholine typically involves the reaction of 6-methyl-pyridin-3-ylmethyl chloride with morpholine under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methylpyridin-3-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of an alkali metal tungstate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(6-Methylpyridin-3-yl)methyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(6-Methylpyridin-3-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
Pyridoxal 5’-phosphate: An active form of vitamin B6, involved in enzymatic reactions.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: An energetic ionic compound with low sensitivities.
6-Dialkylaminopyrimidine Carboxamides: Compounds with antitubercular activity.
Uniqueness
4-[(6-Methylpyridin-3-yl)methyl]morpholine is unique due to its specific substitution pattern and the presence of both a morpholine ring and a pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-[(6-methylpyridin-3-yl)methyl]morpholine |
InChI |
InChI=1S/C11H16N2O/c1-10-2-3-11(8-12-10)9-13-4-6-14-7-5-13/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
PIEPDUZQVDENCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CN2CCOCC2 |
Origin of Product |
United States |
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